Pirinixil

Description

Structure

3D Structure

Properties

IUPAC Name |

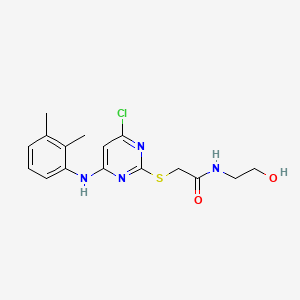

2-[4-chloro-6-(2,3-dimethylanilino)pyrimidin-2-yl]sulfanyl-N-(2-hydroxyethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN4O2S/c1-10-4-3-5-12(11(10)2)19-14-8-13(17)20-16(21-14)24-9-15(23)18-6-7-22/h3-5,8,22H,6-7,9H2,1-2H3,(H,18,23)(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZCKTPORLKUFGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC2=CC(=NC(=N2)SCC(=O)NCCO)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020291 | |

| Record name | 4-Chloro-6-(2,3-xylidino)-2-pyrimidinylthio(N-beta-hydroxyethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65089-17-0 | |

| Record name | 2-[[4-Chloro-6-[(2,3-dimethylphenyl)amino]-2-pyrimidinyl]thio]-N-(2-hydroxyethyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65089-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pirinixil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065089170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-6-(2,3-xylidino)-2-pyrimidinylthio(N-beta-hydroxyethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIRINIXIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/969LVT6GJ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pirinixil's Mechanism of Action in Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pirinixil (also known as WY-14643) is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). Its primary mechanism of action in lipid metabolism involves the activation of PPARα, a nuclear receptor that functions as a ligand-activated transcription factor. This activation initiates a cascade of genomic effects, leading to the regulation of numerous genes involved in fatty acid uptake, transport, and catabolism. The downstream consequences of this compound-induced PPARα activation include a significant reduction in plasma triglycerides and a modest decrease in low-density lipoprotein (LDL) cholesterol, alongside an increase in high-density lipoprotein (HDL) cholesterol. This technical guide provides an in-depth overview of the molecular mechanisms, experimental validation, and key signaling pathways associated with this compound's role in lipid metabolism, tailored for a scientific audience.

Core Mechanism of Action: PPARα Activation

This compound's therapeutic effects on lipid metabolism are predominantly mediated through its function as a PPARα agonist. PPARα is highly expressed in tissues with high rates of fatty acid oxidation, such as the liver, heart, and skeletal muscle.

Upon entering the cell, this compound binds to the ligand-binding domain of PPARα. This binding induces a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). The resulting this compound-PPARα-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[1] This binding event recruits coactivator proteins and initiates the transcription of genes that play crucial roles in various aspects of lipid metabolism.

The activation of PPARα by this compound leads to:

-

Increased Fatty Acid Uptake and Oxidation: Upregulation of genes encoding for fatty acid transport proteins (e.g., CD36) and enzymes involved in mitochondrial and peroxisomal β-oxidation (e.g., Carnitine Palmitoyltransferase 1 - CPT1, and Acyl-CoA Oxidase 1 - ACOX1).[2][3]

-

Regulation of Lipoprotein Metabolism: Increased expression of apolipoprotein A-I (ApoA-I) and ApoA-II, which are major components of HDL, and decreased expression of apolipoprotein C-III (ApoC-III), an inhibitor of lipoprotein lipase. This leads to enhanced clearance of triglyceride-rich lipoproteins and increased HDL levels.

-

Anti-inflammatory Effects: this compound has also been shown to exert anti-inflammatory effects by repressing the NF-κB signaling pathway, which can contribute to its overall beneficial effects on cardiometabolic health.

Quantitative Data on this compound's Efficacy

The efficacy of this compound as a PPARα agonist has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data from the literature.

| Parameter | Species | Value | Reference |

| EC50 (PPARα) | Human | 1.5 µM | --INVALID-LINK-- |

| EC50 (PPARα) | Murine | 0.63 µM | --INVALID-LINK-- |

| EC50 (PPARγ) | Murine | 32 µM | --INVALID-LINK-- |

| EC50 (PPARδ) | Murine | >100 µM | --INVALID-LINK-- |

Table 1: In Vitro Potency of this compound (WY-14643) on PPAR Subtypes. EC50 values represent the concentration of this compound required to elicit a half-maximal response in reporter gene assays.

| Parameter | Animal Model | Treatment | % Change from Control | Reference |

| Plasma Triglycerides | High-fat diet fed rats | 3 mg/kg this compound | -16% | --INVALID-LINK-- |

| Plasma Glucose | High-fat diet fed rats | 3 mg/kg this compound | Lowered | --INVALID-LINK-- |

| Plasma Leptin | High-fat diet fed rats | 3 mg/kg this compound | -52% | --INVALID-LINK-- |

| Muscle Triglycerides | High-fat diet fed rats | 3 mg/kg this compound | -34% | --INVALID-LINK-- |

| Total Long-Chain Acyl-CoAs | High-fat diet fed rats | 3 mg/kg this compound | -41% | --INVALID-LINK-- |

Table 2: In Vivo Effects of this compound on Metabolic Parameters in a High-Fat Diet Rodent Model.

Detailed Experimental Protocols

In Vitro PPARα Activation Assay (Luciferase Reporter Gene Assay)

This protocol is adapted from a study that established a stable cell line to detect PPARα activators.[4]

Objective: To quantify the activation of human PPARα by this compound in a cell-based assay.

Materials:

-

HepG2-tet-off-hPPARα-Luc cell line (a human liver cancer cell line stably transfected with a Tet-Off system for controlled expression of human PPARα and a luciferase reporter gene under the control of a PPRE).

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.

-

Tetracycline (Tet).

-

This compound (WY-14643) stock solution (in DMSO).

-

Luciferase Assay System (e.g., Promega).

-

Luminometer.

-

96-well cell culture plates.

Procedure:

-

Cell Seeding: Seed the HepG2-tet-off-hPPARα-Luc cells in a 96-well plate at a suitable density.

-

Induction of PPARα Expression: Culture the cells in medium with (Tet+) or without (Tet-) tetracycline. The absence of tetracycline allows for the expression of human PPARα.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically in a serial dilution) for 24-48 hours. Include a vehicle control (DMSO).

-

Cell Lysis: After the incubation period, wash the cells with PBS and lyse them using the lysis buffer provided in the luciferase assay kit.

-

Luciferase Activity Measurement: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.

-

Data Analysis: To evaluate the specificity for PPARα, divide the luciferase activity in the Tet- cells by the activity in the Tet+ cells.[4] Calculate the fold activation relative to the vehicle control. Determine the EC50 value by plotting the fold activation against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo High-Fat Diet-Induced Hyperlipidemia Model

This protocol is a generalized representation based on common methodologies for inducing hyperlipidemia in rodents.[5][6][7]

Objective: To evaluate the effect of this compound on the lipid profile of rats with diet-induced hyperlipidemia.

Materials:

-

Male Wistar rats.

-

Standard chow diet.

-

High-fat diet (HFD) (e.g., containing 45-60% of calories from fat).

-

This compound (WY-14643).

-

Vehicle for this compound administration (e.g., corn oil).

-

Equipment for blood collection and plasma separation.

-

Kits for measuring plasma triglycerides, total cholesterol, LDL-C, and HDL-C.

Procedure:

-

Acclimation: Acclimate the rats to the housing conditions for at least one week.

-

Induction of Hyperlipidemia: Divide the rats into two groups: a control group fed a standard chow diet and an experimental group fed a HFD for a period of 8-12 weeks to induce obesity and dyslipidemia.

-

This compound Treatment: After the induction period, divide the HFD-fed rats into two subgroups: one receiving vehicle and the other receiving this compound (e.g., 3 mg/kg/day) by oral gavage for a specified duration (e.g., 2-4 weeks).

-

Blood Collection: At the end of the treatment period, collect blood samples from the rats after an overnight fast.

-

Lipid Profile Analysis: Separate the plasma and measure the concentrations of triglycerides, total cholesterol, LDL-C, and HDL-C using commercially available enzymatic kits.

-

Data Analysis: Compare the lipid profiles of the this compound-treated group with the vehicle-treated HFD group and the standard diet group. Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the observed differences.

Northern Blot Analysis of VCAM-1 mRNA Expression

This protocol is based on general Northern blotting procedures and findings related to the anti-inflammatory effects of PPARα agonists.[8]

Objective: To determine the effect of this compound on the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) mRNA in endothelial cells stimulated with Tumor Necrosis Factor-alpha (TNF-α).

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs).

-

Endothelial cell growth medium.

-

TNF-α.

-

This compound (WY-14643).

-

RNA extraction kit.

-

Reagents for Northern blotting (formaldehyde, agarose, MOPS buffer, SSC buffer).

-

Nylon membrane.

-

Probe for VCAM-1 mRNA (labeled with a radioactive or non-radioactive marker).

-

Hybridization buffer.

-

Wash solutions.

-

Phosphorimager or X-ray film for detection.

Procedure:

-

Cell Culture and Treatment: Culture HUVECs to near confluence. Pre-treat the cells with this compound for a specified time (e.g., 1 hour) before stimulating them with TNF-α (e.g., 10 ng/mL) for a further period (e.g., 4-6 hours).

-

RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.

-

Electrophoresis: Separate the RNA samples (e.g., 10-20 µg per lane) on a denaturing formaldehyde-agarose gel.

-

Transfer: Transfer the separated RNA from the gel to a nylon membrane by capillary action.

-

Hybridization: Pre-hybridize the membrane and then hybridize it with the labeled VCAM-1 probe overnight at an appropriate temperature.

-

Washing: Wash the membrane under stringent conditions to remove any non-specifically bound probe.

-

Detection: Detect the hybridized probe using a phosphorimager or by exposing the membrane to X-ray film.

-

Analysis: Quantify the intensity of the VCAM-1 mRNA band and normalize it to a housekeeping gene (e.g., GAPDH) to determine the relative expression levels.

Visualization of Signaling Pathways and Workflows

This compound-PPARα Signaling Pathway in Lipid Metabolism

Caption: this compound activates PPARα, leading to the regulation of genes involved in lipid metabolism.

Experimental Workflow for In Vitro Testing of this compound

Caption: Workflow for determining the in vitro potency of this compound as a PPARα agonist.

Conclusion

This compound's mechanism of action in lipid metabolism is well-defined and centers on its potent and selective activation of PPARα. This leads to a coordinated transcriptional response that enhances fatty acid catabolism and favorably modulates lipoprotein profiles. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of metabolic diseases. The continued investigation of PPARα agonists like this compound holds promise for the development of novel therapies to manage dyslipidemia and related cardiometabolic disorders.

References

- 1. Reactome | Regulation of lipid metabolism by PPARalpha [reactome.org]

- 2. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nuclear Receptor PPARα as a Therapeutic Target in Diseases Associated with Lipid Metabolism Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lipid profiling analyses from mouse models and human infants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. High fat diet and PCSK9 knockout modulates lipid profile of the liver and changes the expression of lipid homeostasis related genes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of TNF-alpha induced ICAM-1, VCAM-1 and E-selectin expression by selenium - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Pirinixil (Wy-14,643) in Peroxisome Proliferation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of Pirinixil (Wy-14,643), a potent peroxisome proliferator, in inducing peroxisome proliferation. It delves into the molecular mechanisms, signaling pathways, quantitative effects, and key experimental methodologies relevant to the study of this compound.

Introduction: this compound and the Phenomenon of Peroxisome Proliferation

This compound, also known as Wy-14,643, is a synthetic thioacetic acid derivative and a member of the fibrate class of drugs.[1] It is a powerful tool in biomedical research for studying the biological process of peroxisome proliferation. Peroxisomes are ubiquitous and dynamic single-membrane-bound organelles crucial for various metabolic processes, most notably lipid metabolism, including the β-oxidation of very-long-chain fatty acids, and the detoxification of reactive oxygen species.

Peroxisome proliferation is a cellular response characterized by a significant increase in the number and size of peroxisomes, primarily observed in the hepatocytes of rodents upon exposure to a diverse group of chemicals known as peroxisome proliferators.[2][3] This phenomenon is tightly linked to the regulation of lipid metabolism and has been a subject of intense research due to its association with hepatocarcinogenesis in rodents.[2][4]

The Core Mechanism of Action: PPARα Activation

The biological effects of this compound are predominantly mediated through the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[4]

-

PPARα: A Key Regulator of Lipid Metabolism: PPARα is a ligand-activated transcription factor and a member of the nuclear receptor superfamily.[4][5] It is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, and kidney.[5][6]

-

This compound as a Potent PPARα Agonist: this compound acts as a potent agonist for PPARα.[7][8][9][10] Upon entering the cell, this compound binds to and activates PPARα.

-

Heterodimerization and Gene Transcription: The activated PPARα forms a heterodimer with the Retinoid X Receptor (RXR).[6][11] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[6] This binding initiates the transcription of a suite of genes involved in fatty acid uptake and oxidation.

Signaling Pathway of this compound-Induced Peroxisome Proliferation

The signaling cascade initiated by this compound leading to peroxisome proliferation is a well-defined pathway.

Quantitative Analysis of this compound's Effects

The following tables summarize the quantitative data on the effects of this compound from various studies.

Table 1: In Vitro Efficacy of this compound (Wy-14,643) on PPARα Activation

| Species | Assay System | EC50 / IC50 | Reference |

| Murine | PPARα Activation | 0.63 µM | [9] |

| Human | PPARα Activation | 5.0 µM | [9] |

| Human | PPARα Activation | 10.11 µM (IC50) | [7] |

| Not Specified | PPARα Activation | 1.5 µM (EC50) | [8] |

Table 2: Dose-Dependent Effects of this compound (Wy-14,643) in Mice

| Treatment | Duration | Parameter | Observation | Reference |

| 50 ppm in diet | 1 week | Gene Expression | PPARα-dependent gene signature evident | [7][8] |

| 500 ppm in diet | 1 week | Gene Expression | Stronger PPARα-dependent gene signature | [7][8] |

| 0.1% (w/w) in diet | 38 weeks | Hepatocellular Tumors | 71% incidence in wild-type mice | [2] |

| 0.1% (w/w) in diet | 44 weeks | Hepatocellular Tumors | No tumors in humanized PPARα mice | [2] |

| 0.1% in diet | 2 days | Hepatomegaly | Significant increase in liver to body mass ratio | [12] |

Table 3: Time-Course of this compound-Induced Changes in Mouse Liver

| Treatment | Time Point | Parameter | Observation | Reference |

| 50 or 500 ppm in diet | 8, 24, 72 hours | Gene Expression | Transient NADPH oxidase-dependent events | [7][8] |

| 50 or 500 ppm in diet | 1 and 4 weeks | Gene Expression | Strong and sustained PPARα-specific gene signature | [7][8] |

| 0.1% in diet | 3 days | Hepatocyte Proliferation | Peak proliferation observed around the portal vein | [13] |

| 0.1% in diet | 5, 7, 10 days | Hepatocyte Hypertrophy | Significant increase in hepatocyte size around the central vein | [13] |

Table 4: this compound-Induced Gene Expression Changes in Mouse Liver

| Gene | Treatment | Fold Change | Reference |

| ACOX1 | 0.1% Wy-14,643 for 2 days | Upregulated | [14] |

| Cyp4a genes | 0.1% Wy-14,643 for up to 38 weeks | Elevated expression | [2] |

| Mcad | 0.1% Wy-14,643 for up to 38 weeks | Elevated expression | [2] |

| Chek1, Prkdc, Mcm, Rad51 | Wy-14,643 administration | Significantly induced | [15] |

Key Experimental Protocols

Detailed methodologies are crucial for the reproducible study of this compound's effects.

Protocol 1: In Vitro PPARα Reporter Gene Assay

This assay quantifies the ability of a compound to activate PPARα.

Detailed Steps:

-

Cell Culture and Transfection: Plate cells (e.g., Cos7 or HepG2) in a 96-well plate.[1][9][16] Co-transfect with a PPARα expression plasmid, a reporter plasmid containing a PPRE upstream of a luciferase gene, and a control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.[1][16]

-

Incubation: Allow cells to recover and express the transfected plasmids for 24-48 hours.

-

Compound Treatment: Prepare serial dilutions of this compound (Wy-14,643) in the appropriate cell culture medium.[1] Remove the old medium from the cells and add the medium containing the test compound or controls (vehicle and a known PPARα agonist).

-

Incubation: Incubate the cells with the compound for 24 hours.[1][9]

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.[1]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of PPARα activity by dividing the normalized luciferase activity of the this compound-treated cells by that of the vehicle-treated cells.

Protocol 2: Quantification of Peroxisome Proliferation in Liver Tissue

This protocol describes a method for the morphometric analysis of peroxisomes.

Detailed Steps:

-

Tissue Preparation: Perfuse-fix the liver with a suitable fixative (e.g., glutaraldehyde and paraformaldehyde). Excise small pieces of the liver and continue fixation by immersion.

-

Electron Microscopy Processing: Post-fix the tissue in osmium tetroxide, dehydrate through a graded series of ethanol, and embed in an appropriate resin (e.g., Epon).

-

Sectioning and Staining: Cut ultrathin sections (60-80 nm) using an ultramicrotome and mount them on copper grids. Stain the sections with uranyl acetate and lead citrate to enhance contrast.

-

Imaging: Examine the sections using a transmission electron microscope (TEM) and capture images of hepatocytes at an appropriate magnification.

-

Morphometric Analysis: Use image analysis software (e.g., ImageJ) to quantify peroxisome number and volume density. This typically involves point counting techniques on a grid overlayed on the electron micrographs.[4]

Protocol 3: Gene Expression Analysis by qPCR

This protocol details the measurement of changes in the expression of PPARα target genes.

Detailed Steps:

-

RNA Isolation: Isolate total RNA from liver tissue or cultured cells using a commercial kit (e.g., RNeasy kit) following the manufacturer's protocol.[7] Assess RNA quality and quantity using a bioanalyzer or spectrophotometer.[7]

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

-

Primer Design: Design and validate primers specific for the target genes of interest (e.g., ACOX1, PEX11α) and a stable housekeeping gene for normalization (e.g., β-actin, GAPDH).

-

Quantitative PCR (qPCR): Perform qPCR using a suitable master mix, the designed primers, and the synthesized cDNA.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method. The expression of the target genes in the this compound-treated samples is normalized to the housekeeping gene and then compared to the normalized expression in the control samples to determine the fold change.

Broader Biological Consequences and Implications

The effects of this compound extend beyond peroxisome proliferation and have significant implications for both pharmacology and toxicology.

-

Hypolipidemic Effects: As a PPARα agonist, this compound lowers plasma levels of triglycerides and cholesterol, a characteristic of the fibrate class of drugs.[7][8]

-

Hepatocarcinogenesis in Rodents: Chronic administration of this compound leads to the development of liver tumors in rats and mice.[2][4] This is considered a nongenotoxic mechanism, with one hypothesis suggesting that the massive and sustained proliferation of peroxisomes leads to oxidative stress and DNA damage.[2] However, some studies have found no evidence of increased oxidative stress.

-

Species-Specific Responses: There are significant species differences in the response to peroxisome proliferators. Rodents are highly responsive, while humans are considered to be much less responsive.[4] This is attributed to lower levels of PPARα expression in human liver.[4]

-

Relevance in Drug Development: The study of this compound and other peroxisome proliferators provides valuable insights into the mechanisms of nuclear receptor activation and its consequences. This knowledge is crucial for the development of safer drugs targeting PPARs for the treatment of metabolic diseases. The species differences also highlight the importance of careful extrapolation of rodent toxicity data to human risk assessment.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Differential susceptibility of mice humanized for peroxisome proliferator-activated receptor α to Wy-14,643-induced liver tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. indigobiosciences.com [indigobiosciences.com]

- 4. Effects of Peroxisomal Catalase Inhibition on Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Transcriptomic signatures of peroxisome proliferator-activated receptor α (PPARα) in different mouse liver models identify novel aspects of its biology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Time-course investigation of PPARα- and Kupffer cell–dependent effects of WY-14,643 in mouse liver using microarray gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Time course investigation of PPARalpha- and Kupffer cell-dependent effects of WY-14,643 in mouse liver using microarray gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Effects of peroxisome proliferator activated receptor-α agonist on growth performance, blood profiles, gene expression related to liver fat metabolism in broilers fed diets containing corn naturally contaminated with mycotoxins [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Hepatic peroxisome proliferator-activated receptor alpha mediates the major metabolic effects of Wy-14643 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Peroxisome proliferator-activated receptor α agonist induces mouse hepatomegaly through the spatial hepatocyte enlargement and proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. PPARalpha-dependent activation of cell cycle control and DNA repair genes in hepatic nonparenchymal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]

The Dawn of a New Hypolipidemic Agent: A Technical Chronicle of Pirinixil (BR 931)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pirinixil (BR 931), a notable peroxisome proliferator-activated receptor alpha (PPARα) agonist, emerged from early research as a potent hypolipidemic agent. This technical guide delves into the discovery, history, and mechanism of action of this compound, providing a comprehensive resource for researchers in lipid metabolism and drug development. Through a detailed examination of its pharmacological effects, experimental validation, and the signaling pathways it modulates, this document serves as an in-depth repository of knowledge on this significant compound.

Discovery and History

This compound, chemically known as [4-chloro-6-(2,3-xylidino)-2-pyrimidinylthio]acetic acid, was one of the early synthetic compounds identified as a potent hypolipidemic agent. Its development was part of a broader scientific endeavor to understand and pharmacologically target lipid metabolism disorders.

Initial preclinical studies in the late 1970s and early 1980s highlighted the efficacy of BR-931 in reducing plasma lipids, particularly in animal models. These studies demonstrated its ability to significantly lower cholesterol and triglycerides, positioning it as a promising candidate for the treatment of hyperlipidemia. A key finding from this era was the observation that this compound is a potent inducer of liver peroxisome proliferation, a characteristic feature of the class of compounds that would later be known as PPAR agonists.

While the specific individuals and the exact timeline of its initial synthesis and discovery are not extensively documented in readily available literature, the body of research from that period collectively points to its significance as a tool compound for studying lipid metabolism and the effects of peroxisome proliferators.

Mechanism of Action: A PPARα Agonist

The primary mechanism of action of this compound is the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα). PPARα is a ligand-activated transcription factor and a key regulator of genes involved in lipid and glucose metabolism, as well as inflammation.

Upon binding to PPARα, this compound induces a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event initiates the transcription of a suite of genes that collectively contribute to the hypolipidemic effects of this compound.

The downstream effects of PPARα activation by this compound include:

-

Increased Fatty Acid Oxidation: Upregulation of genes encoding for enzymes involved in the β-oxidation of fatty acids in both mitochondria and peroxisomes.

-

Reduced Triglyceride Synthesis: Decreased expression of genes involved in triglyceride synthesis.

-

Increased HDL Cholesterol: Modulation of genes that lead to an increase in high-density lipoprotein (HDL) cholesterol levels.

-

Anti-inflammatory Effects: Transrepression of pro-inflammatory genes.

Caption: this compound activates the PPARα signaling pathway.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for this compound (BR 931) and its closely related analogue, WY-14,643 (Pirinixic Acid), which is often used as a reference PPARα agonist.

Table 1: In Vivo Efficacy of this compound (BR 931) in Rats

| Parameter | Dose (mg/kg) | Effect | Reference |

| Hypolipidemic Activity | 12.5 - 50 | Significant reduction in plasma lipids | [1] |

| Triton-induced Hyperlipidemia | 50 | Equieffective to 200 mg/kg clofibrate | [1] |

| Diet-induced Hypercholesterolemia | 25 | Significant reduction | [1] |

| Diet-induced Hypertriglyceridemia | 25 | Significant reduction | [1] |

| HDL Cholesterol | 50 | Normalized HDL/total cholesterol ratio | [1] |

| Ethanol-induced Lipemia | 100 | Complete prevention | [1] |

Table 2: In Vitro Activity of WY-14,643 (Pirinixic Acid)

| Assay | Species | EC50 / IC50 | Reference |

| PPARα Activation | Human | - | - |

| PPARα Activation | Mouse | - | - |

| PPARγ Activation | Human | - | - |

| PPARγ Activation | Mouse | - | - |

| PPARδ Activation | Human | - | - |

Note: Specific EC50/IC50 values for this compound (BR 931) are not consistently reported in the reviewed literature. The data for WY-14,643 is provided for comparative purposes as a potent PPARα agonist.

Experimental Protocols

In Vivo Hypolipidemic Activity Assessment in Rats

Objective: To evaluate the effect of this compound on plasma lipid levels in a rat model of hyperlipidemia.

Methodology:

-

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

-

Induction of Hyperlipidemia: Hyperlipidemia can be induced by various methods, including:

-

Triton WR-1339 Injection: A single intraperitoneal injection of Triton WR-1339 is administered to induce acute hyperlipidemia.

-

High-Fat/High-Cholesterol Diet: Rats are fed a specially formulated diet rich in fat and cholesterol for a specified period to induce chronic hyperlipidemia.

-

-

Drug Administration: this compound (BR 931) is suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally by gavage at various doses. A control group receives the vehicle only.

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., before and after treatment) via retro-orbital bleeding or from the tail vein.

-

Lipid Analysis: Plasma is separated by centrifugation, and levels of total cholesterol, triglycerides, and HDL cholesterol are determined using commercially available enzymatic kits.

-

Data Analysis: The percentage reduction in lipid levels in the treated groups is calculated and compared to the control group. Statistical significance is determined using appropriate statistical tests (e.g., t-test or ANOVA).

Caption: Workflow for evaluating the hypolipidemic activity of this compound.

Peroxisome Proliferation Assay

Objective: To assess the ability of this compound to induce peroxisome proliferation in liver cells.

Methodology:

-

Cell Culture or Animal Treatment:

-

In Vitro: Hepatoma cell lines (e.g., HepG2) are treated with various concentrations of this compound for a specified duration.

-

In Vivo: Rats or mice are treated with this compound for a defined period.

-

-

Tissue/Cell Preparation:

-

In Vitro: Cells are harvested and processed.

-

In Vivo: Animals are euthanized, and liver tissue is collected.

-

-

Electron Microscopy (Morphological Analysis):

-

Liver tissue or cell pellets are fixed, embedded, and sectioned for transmission electron microscopy.

-

The number and size of peroxisomes in hepatocytes are quantified.

-

-

Enzyme Activity Assays (Biochemical Analysis):

-

Liver homogenates or cell lysates are prepared.

-

The activity of peroxisomal marker enzymes, such as catalase and acyl-CoA oxidase, is measured using spectrophotometric assays. An increase in the activity of these enzymes is indicative of peroxisome proliferation.

-

Conclusion

This compound (BR 931) stands as a historically significant molecule in the field of lipid metabolism research. Its identification as a potent PPARα agonist paved the way for a deeper understanding of the role of this nuclear receptor in regulating lipid homeostasis. While it may not have progressed to widespread clinical use, the foundational research conducted with this compound has been instrumental in the development of subsequent generations of hypolipidemic drugs. This technical guide provides a consolidated resource for scientists and researchers to appreciate the discovery, mechanism, and experimental validation of this pioneering compound.

References

The Regulatory Effect of Pirinixil on Mitochondrial Carnitine Acetyltransferase: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pirinixil (also known as WY-14,643) is a potent synthetic agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key nuclear receptor that governs lipid metabolism. Its influence on mitochondrial bioenergetics is profound, extending to the regulation of crucial enzymes. This document provides a detailed examination of the effect of this compound on mitochondrial Carnitine Acetyltransferase (CrAT), an essential enzyme for metabolic flexibility. The primary mechanism of action is not direct enzymatic modulation but rather an indirect, transcriptional upregulation of the CRAT gene. This compound binds to and activates PPARα, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex subsequently binds to Peroxisome Proliferator Response Elements (PPREs) within the promoter region of the CRAT gene, initiating increased transcription and subsequent protein synthesis. This guide synthesizes the available data on this signaling pathway, provides relevant quantitative context from related gene expression studies, and details the experimental protocols required to investigate this regulatory action.

Mechanism of Action: Transcriptional Regulation via PPARα

Mitochondrial Carnitine Acetyltransferase (CrAT) plays a pivotal role in cellular energy metabolism by catalyzing the reversible transfer of acetyl groups between coenzyme A (CoA) and carnitine. This function is critical for buffering the intramitochondrial acetyl-CoA/CoA ratio, facilitating the transport of acetyl units across the mitochondrial membrane, and maintaining metabolic flexibility.

This compound does not directly inhibit or activate the CrAT enzyme. Instead, its effect is mediated through the transcriptional activation of the CRAT gene. Studies on the PPARα agonist fenofibrate, which shares a mechanism with this compound, have provided experimental proof that the murine CrAT gene is a direct PPARα target.[1][2][3] The established signaling cascade is as follows:

-

Ligand Binding : this compound enters the cell and binds to the ligand-binding domain of PPARα in the nucleus.

-

Heterodimerization : Ligand-bound PPARα forms a heterodimer with the Retinoid X Receptor (RXR).

-

PPRE Binding : This PPARα/RXRα complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes, including CRAT.[1][3]

-

Transcriptional Activation : The binding of the complex recruits coactivator proteins, initiating the transcription of the CRAT gene into messenger RNA (mRNA).

-

Protein Synthesis : The CRAT mRNA is translated into the CrAT enzyme, leading to an increased cellular concentration of the protein.

Quantitative Data on Gene Expression

While direct quantitative data for the fold-increase of CrAT expression induced specifically by this compound is not prominently available in foundational literature, the effect can be inferred from studies on functionally similar PPARα agonists and this compound's effect on other PPARα target genes.

For context, treatment of hepatocytes with the PPARα agonist WY-14,643 (this compound) has been shown to significantly upregulate the expression of other key metabolic genes.

| Gene Target | Agonist | Fold Increase in mRNA | Cell/Tissue Type | Reference |

| CPT-1A | WY-14,643 (this compound) | 5.9 ± 1.5 | Primary Hepatocytes | [4] |

| PDK4 | WY-14,643 (this compound) | 10.9 ± 2.1 | Primary Hepatocytes | [4] |

| CRAT | Fenofibrate | Induction confirmed (specific value not stated) | Murine Liver Cells | [1][2][3] |

These data strongly support the hypothesis that this compound, as a potent PPARα agonist, will induce a significant upregulation of CRAT mRNA levels, likely within a similar magnitude as observed for CPT-1A and PDK4.

Downstream Metabolic Consequences

The upregulation of CrAT expression by this compound has significant implications for mitochondrial function and overall cellular metabolism. Increased levels of the CrAT enzyme enhance the buffering capacity of the mitochondrial acetyl-CoA pool.

This leads to:

-

Reduced Acetyl-CoA Accumulation : During periods of high fatty acid oxidation, excess acetyl-CoA can be converted to acetylcarnitine and exported from the mitochondria, preventing feedback inhibition of enzymes like Pyruvate Dehydrogenase (PDH).

-

Enhanced Metabolic Flexibility : By maintaining a stable acetyl-CoA/CoA ratio, the cell can more efficiently switch between glucose and fatty acid oxidation pathways depending on substrate availability.

-

Provision of Acetyl Units : Acetylcarnitine exported to the cytoplasm can provide acetyl units for other cellular processes, such as histone acetylation, which has epigenetic implications.

Experimental Protocols

Investigating the effect of this compound on CrAT involves a multi-faceted approach combining molecular biology and biochemistry.

Protocol: Gene Expression Analysis via qRT-PCR

This protocol quantifies the change in CRAT mRNA levels following this compound treatment.

-

Cell Culture and Treatment : Culture a relevant cell line (e.g., HepG2 human hepatoma cells) to ~80% confluency. Treat cells with a vehicle control (e.g., DMSO) and varying concentrations of this compound (e.g., 10-100 µM) for a specified time (e.g., 24 hours).

-

RNA Extraction : Lyse the cells and extract total RNA using a commercial kit (e.g., TRIzol or RNeasy Kit) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.

-

cDNA Synthesis : Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

Quantitative PCR (qPCR) : Perform qPCR using a SYBR Green or TaqMan-based assay. Use primers specific for the CRAT gene and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis : Calculate the relative fold change in CRAT expression using the ΔΔCt method.

Protocol: CrAT Promoter Activity via Luciferase Reporter Assay

This assay confirms that this compound's effect is mediated through the CRAT gene promoter.

-

Vector Construction : Clone the promoter region of the CRAT gene, including the putative PPRE, into a luciferase reporter vector (e.g., pGL3).

-

Transfection : Co-transfect the reporter construct, a PPARα expression vector, and a control vector (e.g., Renilla luciferase for normalization) into cells (e.g., CV-1 or HepG2).

-

Treatment : After 16-24 hours, treat the transfected cells with this compound (e.g., 100 µM) or a vehicle control.

-

Lysis and Assay : After 24-48 hours, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Analysis : Normalize the firefly luciferase activity to the Renilla luciferase activity. Express results as fold induction over the vehicle-treated control.[4][5]

Protocol: CrAT Enzyme Activity Assay

This spectrophotometric assay measures the functional activity of the CrAT enzyme in mitochondrial lysates.

-

Mitochondrial Isolation : Isolate mitochondria from treated cells or tissues by differential centrifugation.

-

Lysate Preparation : Lyse the isolated mitochondria using a suitable buffer (e.g., CelLytic MT buffer) with sonication or freeze-thaw cycles.[1] Determine the total protein concentration of the lysate using a BCA or Bradford assay.

-

Reaction Mixture : Prepare a reaction buffer containing Tris-HCl, L-carnitine, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Assay : Add the mitochondrial lysate to the reaction mixture and equilibrate. Initiate the reaction by adding acetyl-CoA. The reaction produces CoA-SH, which reacts with DTNB to form 5-thio-2-nitrobenzoate, a yellow-colored compound.

-

Measurement : Monitor the rate of change in absorbance at 412 nm over time using a spectrophotometer.

-

Calculation : Calculate the specific enzyme activity (e.g., in nmol/min/mg protein) using the extinction coefficient of 5-thio-2-nitrobenzoate.

Conclusion and Implications

The evidence strongly indicates that this compound (WY-14,643) enhances the cellular capacity for acetyl-group buffering by transcriptionally upregulating mitochondrial Carnitine Acetyltransferase. This effect is not direct but is mediated entirely through the activation of the PPARα nuclear receptor. For researchers in metabolic diseases, this highlights a key mechanism by which PPARα agonists modulate mitochondrial function beyond the canonical steps of fatty acid β-oxidation. For drug development professionals, understanding this indirect regulatory pathway is crucial for predicting the broader metabolic consequences of PPARα-targeted therapies, particularly in the context of diseases characterized by metabolic inflexibility, such as type 2 diabetes and non-alcoholic fatty liver disease. Further quantitative proteomics and transcriptomics studies are warranted to precisely define the dose-response relationship between this compound and CrAT expression in various tissues.

References

- 1. L-carnitine and PPARα-agonist fenofibrate are involved in the regulation of Carnitine Acetyltransferase (CrAT) mRNA levels in murine liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. L-carnitine and PPARα-agonist fenofibrate are involved in the regulation of Carnitine Acetyltransferase (CrAT) mRNA levels in murine liver cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Peroxisome proliferator activated receptor α (PPARα) and PPAR gamma coactivator (PGC-1α) induce carnitine palmitoyltransferase IA (CPT-1A) via independent gene elements - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional interaction between peroxisome proliferator-activated receptors-α and Mef-2C on human carnitine palmitoyltransferase 1β (CPT1β) gene activation - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Activity Relationship of Pirinixil (WY-14643): A Technical Guide for Drug Development Professionals

An in-depth analysis of the key structural features of Pirinixil and its analogs in relation to their potent and selective activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα).

Introduction

This compound, also known as Pirinixic Acid or WY-14643, is a potent and selective agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism and inflammation.[1][2] Discovered in 1974, this compound has been extensively studied as a tool compound to elucidate the physiological functions of PPARα and as a lead compound for the development of therapeutic agents targeting metabolic diseases such as dyslipidemia and non-alcoholic fatty liver disease.[1] This technical guide provides a comprehensive overview of the structural activity relationship (SAR) of this compound, detailing the key molecular features that govern its interaction with PPARα. The guide also outlines the experimental protocols used to evaluate the activity of this compound analogs and visualizes the intricate signaling pathways modulated by this important pharmacological agent.

Mechanism of Action

This compound exerts its biological effects by binding to and activating PPARα. PPARs are nuclear hormone receptors that, upon ligand binding, form a heterodimer with the retinoid X receptor (RXR).[3] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[3]

The activation of PPARα by this compound leads to the upregulation of genes involved in fatty acid uptake, transport, and β-oxidation, resulting in increased lipid catabolism.[1][4] Additionally, this compound has been shown to exert anti-inflammatory effects by antagonizing the activity of pro-inflammatory transcription factors such as NF-κB and AP-1.[2][5]

Structural Activity Relationship (SAR) of this compound and its Analogs

The chemical structure of this compound, 2-({4-chloro-6-[(2,3-dimethylphenyl)amino]pyrimidin-2-yl}sulfanyl)acetic acid, possesses several key features that are critical for its potent PPARα agonistic activity. SAR studies on this compound and its derivatives have elucidated the importance of the acidic head group, the thioacetic acid linker, the pyrimidine core, and the substituted phenylamino moiety.

The Acidic Head Group

The carboxylic acid moiety is an essential feature for the activity of this compound and other fibrate-like compounds. This acidic group typically forms a key hydrogen bond interaction with amino acid residues within the ligand-binding pocket (LBP) of PPARα.

The Thioacetic Acid Linker

The length and composition of the linker connecting the acidic head to the heterocyclic core significantly influence potency and selectivity. Modifications to this linker have been a key area of exploration in the development of dual PPARα/γ agonists.

The Pyrimidine Core and Substituents

The 4-chloro-6-aminopyrimidine core serves as a central scaffold. The chlorine atom and the amino linkage are crucial for maintaining the overall conformation required for optimal binding.

The Phenylamino Moiety

The 2,3-dimethylphenylamino group contributes to the hydrophobic interactions within the LBP. SAR studies have shown that modifications to the substitution pattern and the nature of the aromatic ring can modulate potency and selectivity for different PPAR subtypes. For instance, replacing the dimethylaniline with a diphenylamine scaffold has been shown to enhance PPARα activity.[6]

The following tables summarize the quantitative SAR data for this compound and a selection of its analogs, highlighting the impact of structural modifications on their PPARα and PPARγ agonistic activity.

| Compound | R1 | R2 | hPPARα EC50 (µM) | hPPARγ EC50 (µM) |

| This compound (WY-14643) | H | 2,3-dimethylphenyl | 1.5[2] | >100 |

| Analog 1 | n-butyl | 2,3-dimethylphenyl | 0.083 | 1.8 |

| Analog 2 | n-hexyl | 2,3-dimethylphenyl | 0.042 | 1.0 |

| Analog 3 | H | 4-(phenylamino)phenyl | 0.025 | 0.15 |

| Analog 4 | n-hexyl | 4-(phenylamino)phenyl | 0.008 | 0.03 |

Table 1: SAR of α-substitution and phenylamino modifications on PPARα and PPARγ activity. Data compiled from multiple sources.

Experimental Protocols

The evaluation of the biological activity of this compound and its analogs typically involves a combination of in vitro assays to determine their potency and selectivity as PPAR agonists. The following are detailed methodologies for two key experiments:

PPARα Ligand Binding Assay

This assay is designed to measure the ability of a test compound to displace a known fluorescently labeled PPARα ligand from the ligand-binding domain (LBD) of the receptor.

Materials:

-

GST-hPPARα-LBD (Glutathione S-transferase-human PPARα-Ligand Binding Domain) fusion protein

-

LanthaScreen™ terbium-labeled anti-GST antibody

-

Fluormone™ Pan-PPAR Green fluorescent ligand

-

Test compounds

-

Assay buffer (e.g., TR-FRET buffer)

-

384-well microplate

Procedure:

-

Prepare a solution of the GST-hPPARα-LBD and the terbium-labeled anti-GST antibody in assay buffer.

-

Prepare serial dilutions of the test compounds and the reference compound (e.g., this compound) in assay buffer.

-

Add the GST-hPPARα-LBD/antibody solution to the wells of the microplate.

-

Add the test compounds or reference compound to the wells.

-

Add the Fluormone™ Pan-PPAR Green ligand to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 3 hours), protected from light.

-

Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal using a microplate reader. The signal is typically read as the ratio of the emission at 520 nm (fluorescein) to the emission at 495 nm (terbium).

-

Calculate the IC50 values for each compound by plotting the TR-FRET ratio against the compound concentration and fitting the data to a sigmoidal dose-response curve.

PPARα Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a test compound to activate the transcriptional activity of PPARα.

Materials:

-

A suitable mammalian cell line (e.g., HEK293, HepG2)

-

Expression plasmid for full-length human PPARα

-

Reporter plasmid containing a PPRE-driven firefly luciferase gene

-

Control plasmid expressing Renilla luciferase (for normalization)

-

Transfection reagent

-

Cell culture medium and supplements

-

Test compounds

-

Luciferase assay reagent (e.g., Dual-Glo® Luciferase Assay System)

-

96-well cell culture plate

-

Luminometer

Procedure:

-

Seed the cells into a 96-well plate and allow them to attach overnight.

-

Co-transfect the cells with the PPARα expression plasmid, the PPRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.

-

After incubation to allow for plasmid expression (e.g., 24 hours), replace the medium with fresh medium containing serial dilutions of the test compounds or a reference agonist.

-

Incubate the cells for a further 24 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for variations in cell number and transfection efficiency.

-

Calculate the fold activation of luciferase expression relative to the vehicle control.

-

Determine the EC50 values by plotting the fold activation against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

The activation of PPARα by this compound initiates a cascade of molecular events that ultimately lead to changes in gene expression and cellular metabolism. The following diagrams, generated using the DOT language, illustrate the core PPARα signaling pathway and a typical experimental workflow for evaluating this compound analogs.

Caption: PPARα signaling pathway activated by this compound.

Caption: Experimental workflow for SAR studies of this compound analogs.

Conclusion

The structural activity relationship of this compound has been extensively investigated, providing valuable insights for the design of novel PPARα and dual PPARα/γ agonists. The key pharmacophoric elements, including the acidic head group, the linker, the heterocyclic core, and the hydrophobic tail, all play crucial roles in determining the potency and selectivity of these compounds. The experimental protocols outlined in this guide provide a robust framework for the evaluation of new chemical entities targeting PPARs. A thorough understanding of the SAR and the underlying signaling pathways is essential for the successful development of next-generation therapeutics for metabolic and inflammatory diseases.

References

- 1. Pirinixic acid - Wikipedia [en.wikipedia.org]

- 2. selleckchem.com [selleckchem.com]

- 3. cusabio.com [cusabio.com]

- 4. Peroxisome proliferator-activated receptor alpha (PPARalpha) signaling in the gene regulatory control of energy metabolism in the normal and diseased heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Molecular determinants for improved activity at PPARα: structure-activity relationship of pirinixic acid derivatives, docking study and site-directed mutagenesis of PPARα - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond PPARα: Unveiling the Off-Target Molecular Landscape of Pirinixil (Wy-14643)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pirinixil (Wy-14643), a potent synthetic ligand for the peroxisome proliferator-activated receptor alpha (PPARα), has been extensively studied for its role in lipid metabolism and inflammation. However, a growing body of evidence reveals that this compound's biological activities extend beyond PPARα activation, implicating a range of off-target molecular interactions. This technical guide provides a comprehensive overview of the known non-PPARα molecular targets of this compound, detailing its interactions with key signaling pathways including the innate immune sensor STING, the inflammatory mediator NF-κB, and the arachidonic acid-metabolizing enzyme 5-lipoxygenase. This document summarizes available quantitative data, provides detailed experimental protocols for target identification and validation, and presents visual representations of the associated signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's pleiotropic effects. This information is critical for the interpretation of experimental results and the design of future studies aimed at developing more selective therapeutic agents.

Introduction

This compound, also known as Wy-14643, is a fibrate-like compound that has served as a valuable pharmacological tool to investigate the physiological and pathological roles of PPARα. While its function as a PPARα agonist is well-established, numerous studies have reported effects of this compound that are independent of PPARα, suggesting the existence of alternative molecular targets.[1][2] Understanding these off-target interactions is paramount for accurately interpreting data from studies utilizing this compound and for the broader field of drug development, where off-target effects can lead to unforeseen toxicities or novel therapeutic opportunities. This guide delves into the molecular targets of this compound beyond PPARα, providing a technical resource for researchers in pharmacology, immunology, and drug discovery.

Non-PPARα Molecular Targets of this compound

Current research has identified several key cellular components and pathways that are directly or indirectly modulated by this compound in a PPARα-independent manner. These include the STING pathway of the innate immune system, the central inflammatory signaling hub NF-κB, and the enzyme 5-lipoxygenase, which is involved in the production of pro-inflammatory leukotrienes.

Inhibition of the STING Pathway

Recent studies have uncovered a novel role for this compound in the negative regulation of the innate immune response through the inhibition of the STING (Stimulator of Interferon Genes) pathway. This effect has been shown to be independent of PPARα.[1][2]

Signaling Pathway:

Caption: this compound-mediated inhibition of the STING signaling pathway.

Quantitative Data:

While direct binding affinity (Kd) or IC50 values for this compound with STING are not yet available in the literature, studies have demonstrated a dose-dependent inhibition of STING-mediated IFN-β production.[1] Further research is required to quantify the direct interaction between this compound and STING.

Modulation of the NF-κB Signaling Pathway

This compound has been shown to exert anti-inflammatory effects by inhibiting the NF-κB pathway.[3] This inhibition appears to be, at least in part, independent of PPARα, although PPARα-dependent mechanisms of NF-κB suppression by this compound have also been reported. The precise molecular mechanism of direct, PPARα-independent NF-κB inhibition by this compound remains to be fully elucidated.

Signaling Pathway:

Caption: Potential modulation of the NF-κB signaling pathway by this compound.

Quantitative Data:

Direct quantitative data for the interaction of this compound with components of the NF-κB pathway, such as IKKβ, are currently lacking. However, studies have shown that this compound can reduce the expression of NF-κB target genes and the nuclear translocation of NF-κB subunits in a dose-dependent manner.[3]

Inhibition of 5-Lipoxygenase (5-LOX)

Derivatives of pirinixic acid have been identified as inhibitors of 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation.[4]

Signaling Pathway:

Caption: Inhibition of the 5-lipoxygenase pathway by a pirinixic acid derivative.

Quantitative Data Summary:

| Compound | Target | Assay Type | Cell/System | IC50 / EC50 | Reference |

| Wy-14643 | Human PPARα | Transactivation Assay | HepG2 cells | EC50 = 1.6 µM | [5] |

| Wy-14643 | Murine PPARα | Transactivation Assay | - | EC50 = 0.63 µM | [5] |

| Wy-14643 | Murine PPARγ | Transactivation Assay | - | EC50 = 32 µM | [5] |

| LP105 (Pirinixic acid derivative) | 5-Lipoxygenase | Whole Cell Activity Assay | RAW 264.7 murine monocytes | IC50 ≈ 1-3 µM | [6] |

| LP105 (Pirinixic acid derivative) | 5-Lipoxygenase | Cell-free Activity Assay | RAW 264.7 cell supernatants | IC50 ≈ 10 µM | [6] |

Experimental Protocols for Target Identification and Validation

The identification and validation of novel molecular targets for small molecules like this compound are crucial for understanding their full pharmacological profile. Below are detailed methodologies for key experiments.

Affinity Chromatography-Mass Spectrometry for Target Identification

This protocol describes a general workflow for identifying protein targets of this compound from a complex biological sample.

Experimental Workflow:

Caption: Workflow for affinity chromatography-mass spectrometry.

Detailed Methodology:

-

Synthesis of Affinity Probe: Synthesize a derivative of this compound that incorporates a linker and an affinity tag (e.g., biotin) at a position that does not interfere with its potential binding to target proteins.

-

Immobilization of Affinity Probe: Covalently couple the synthesized this compound-biotin probe to streptavidin-coated agarose or magnetic beads.

-

Preparation of Cell Lysate: Culture relevant cells (e.g., macrophages, hepatocytes) and prepare a native protein lysate using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Affinity Pulldown: Incubate the cell lysate with the this compound-bound beads. As a negative control, incubate a separate aliquot of the lysate with beads that have been blocked with biotin or an unconjugated linker.

-

Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the beads using a competitive eluent (e.g., excess free this compound) or a denaturing elution buffer (e.g., SDS-PAGE sample buffer).

-

Protein Separation and Identification: Separate the eluted proteins by one-dimensional SDS-PAGE. Visualize the protein bands using a sensitive stain (e.g., silver stain or SYPRO Ruby). Excise protein bands that are unique to the this compound pulldown lane and identify the proteins by in-gel tryptic digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm direct binding of a small molecule to its target protein in a cellular context.[7]

Experimental Workflow:

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Methodology:

-

Cell Treatment: Treat cultured cells with a desired concentration of this compound or vehicle (DMSO) for a specified time.

-

Heating: Aliquot the cell suspension or lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.

-

Lysis and Fractionation: For intact cells, lyse them by freeze-thaw cycles. For both cell and lysate experiments, separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

-

Protein Quantification: Quantify the amount of the putative target protein in the soluble fraction at each temperature using a specific antibody and Western blotting.

-

Data Analysis: Generate a melting curve by plotting the normalized amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates that it binds to and stabilizes the target protein.

In Vitro 5-Lipoxygenase Activity Assay

This protocol is for determining the inhibitory effect of this compound or its derivatives on 5-LOX activity.

Detailed Methodology:

-

Enzyme Source: Use purified recombinant human 5-LOX or a cell lysate from a cell line that expresses high levels of 5-LOX (e.g., human polymorphonuclear leukocytes).

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., PBS with calcium chloride and ATP).

-

Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of this compound or a derivative (e.g., LP105) for a defined period.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Detection of Product Formation: Measure the formation of 5-LOX products (e.g., leukotrienes) over time using a suitable method, such as spectrophotometry (measuring the formation of conjugated dienes at 234 nm) or by LC-MS/MS for specific product quantification.

-

Data Analysis: Calculate the initial reaction rates at each inhibitor concentration and plot them against the inhibitor concentration to determine the IC50 value.

Conclusion and Future Directions

The evidence presented in this technical guide clearly demonstrates that the pharmacological profile of this compound (Wy-14643) is more complex than its well-characterized activity as a PPARα agonist. Its interactions with the STING, NF-κB, and 5-lipoxygenase pathways highlight the importance of considering off-target effects when using this compound in experimental settings. For drug development professionals, the promiscuity of the pirinixic acid scaffold may offer opportunities for the design of novel multi-target agents for inflammatory and immune-related disorders.

Future research should focus on several key areas:

-

Quantitative Characterization of Direct Interactions: Determining the binding affinities (Kd) and inhibitory constants (Ki or IC50) of this compound for its non-PPARα targets, such as STING and IKKβ, is essential for a complete understanding of its mechanism of action.

-

Proteome-Wide Target Identification: Unbiased, proteome-wide screening methods, such as affinity chromatography-mass spectrometry and CETSA coupled with mass spectrometry, should be employed to identify a more comprehensive list of this compound's molecular targets.

-

Structure-Activity Relationship Studies: A systematic investigation of the structure-activity relationships of pirinixic acid derivatives for their on- and off-target activities will be invaluable for the development of more selective PPARα agonists or, conversely, for the optimization of dual- or multi-target ligands with desired polypharmacological profiles.

By continuing to explore the molecular targets of this compound beyond PPARα, the scientific community can gain deeper insights into its biological effects and pave the way for the development of novel therapeutics with improved efficacy and safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. dcreport.org [dcreport.org]

- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A pirinixic acid derivative (LP105) inhibits murine 5-lipoxygenase activity and attenuates vascular remodelling in a murine model of aortic aneurysm - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Probing Pirinixil's Journey: A Technical Guide to its Pharmacokinetics in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Pirinixil, also known as Wy-14,643, is a potent synthetic peroxisome proliferator-activated receptor alpha (PPARα) agonist. Its ability to modulate lipid metabolism and inflammatory responses has made it a valuable tool in preclinical research. Understanding its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is fundamental to interpreting study outcomes and assessing its therapeutic potential. This technical guide provides an in-depth overview of the pharmacokinetics of this compound in key animal models, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Quantitative Pharmacokinetic Parameters of this compound (Wy-14,643)

The following tables summarize the key pharmacokinetic parameters of this compound following oral (gavage) and intravenous administration in various rodent models. These data are critical for inter-species comparison and for predicting potential human pharmacokinetics.

Table 1: Single-Dose Oral Pharmacokinetics of this compound (Wy-14,643) in Male Rodents

| Species (Strain) | Dose (mg/kg) | Cmax (µg/mL) | Bioavailability (%) |

| Rat (Sprague-Dawley) | 2 | 1.42 | 34 |

| Mouse (B6C3F1) | 2 | 6.94 | 98 |

| Hamster (Syrian) | 3 | 2.88 | 24 |

Data sourced from the National Toxicology Program Technical Report.[1]

Table 2: Dose Linearity of AUC after Oral Gavage of this compound (Wy-14,643)

| Species (Strain) | Dose Range (mg/kg) | Dose-Linear AUC |

| Rat (Sprague-Dawley & Wistar Furth) | All tested doses | Yes |

| Mouse (B6C3F1) | > 4 | Yes |

| Hamster (Syrian) | All tested doses | Yes |

AUC values were found to be dose-linear in both rat strains and in hamsters at all tested doses. In mice, this linearity was observed at doses above 4 mg/kg.[1]

Table 3: Elimination Half-Life of this compound (Wy-14,643) after Oral Gavage

| Species | Dose (mg/kg) | Elimination Half-life (t½) |

| Rat | Not specified | Not significantly different across doses |

| Mouse | Not specified | Not significantly different across doses |

| Hamster | Not specified | Not significantly different across doses |

The elimination half-life did not show significant differences across various doses in rats, mice, or hamsters.[1]

Experimental Protocols

Detailed and consistent experimental methodologies are paramount for the reproducibility and comparison of pharmacokinetic studies. Below are outlines of typical protocols for investigating the pharmacokinetics of this compound in rodent models.

Animal Models and Husbandry

-

Species: Male Sprague-Dawley rats, B6C3F1 mice, and Syrian hamsters are commonly used.[2]

-

Housing: Animals are typically housed in environmentally controlled rooms with a 12-hour light/dark cycle. Standard laboratory chow and water are provided ad libitum, except when fasting is required for specific experimental arms.

-

Acclimation: A minimum acclimation period of one week is recommended before the commencement of any experimental procedures.

Drug Formulation and Administration

-

Formulation: For oral gavage, this compound (Wy-14,643) is often suspended in a vehicle such as corn oil. For intravenous administration, a solution is prepared, for example, in a mixture of DMSO, PEG300, Tween 80, and water.

-

Administration Routes:

-

Oral (Gavage): A specific volume of the drug suspension is administered directly into the stomach using a gavage needle. This method ensures accurate dosing.

-

Intravenous (IV): The drug solution is injected into a suitable vein, typically the tail vein in mice and rats, to achieve 100% bioavailability for baseline comparisons.

-

Blood Sample Collection

-

Sampling Sites: Blood samples can be collected via various sites depending on the animal model and the required volume. Common sites include the tail vein, saphenous vein, or retro-orbital sinus (under anesthesia). For terminal studies, cardiac puncture is performed under deep anesthesia.

-

Sampling Time Points: A series of blood samples are collected at predefined time points after drug administration to capture the absorption, distribution, and elimination phases. Typical time points might include 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin). Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method

-

Technique: High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the standard method for quantifying this compound concentrations in plasma samples. This technique offers high sensitivity and specificity.

-

Sample Preparation: Plasma samples typically undergo a protein precipitation or liquid-liquid extraction step to remove interfering substances before injection into the LC-MS/MS system.

-

Data Analysis: The concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine parameters such as Cmax, Tmax, AUC, and elimination half-life.

Visualizing the Molecular and Experimental Landscape

To better understand the context of this compound's pharmacokinetic investigation, the following diagrams illustrate its primary signaling pathway and a typical experimental workflow.

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies with Pirinixil (Wy-14643)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirinixil, also known as Wy-14643, is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1][2] PPARα is a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism, inflammation, and cell proliferation.[3][4] As such, this compound is a valuable tool for in vitro research aimed at understanding the physiological and pathological roles of PPARα and for the preclinical evaluation of potential therapeutic agents targeting this nuclear receptor. These application notes provide detailed protocols for the in vitro use of this compound, focusing on its mechanism of action and its effects on cellular processes.

Mechanism of Action

This compound exerts its effects by binding to and activating PPARα. Upon activation, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the modulation of their transcription.[3][4][5] This signaling cascade ultimately affects lipid metabolism, reduces inflammation, and can inhibit the proliferation of certain cancer cells.[2] Notably, this compound has been shown to suppress the NF-κB signaling pathway, a key regulator of inflammation.[2]

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound (Wy-14643) observed in various in vitro studies.

| Parameter | Cell Line | Concentration/Value | Reference |

| EC50 for PPARα activation | - | 1.5 µM | [2] |

| IC50 for cell viability | 786-O (renal cancer) | 219.1 ± 11.7 µM | |

| IC50 for cell viability | A498 (renal cancer) | 207.4 ± 8.3 µM | |

| Inhibition of IL-6 and Prostaglandin production | Aortic smooth muscle cells | 10 µM | [2] |

| Reduction of VCAM-1 expression | Human endothelial cells | 250 µM | [2] |

| Reduction of U937 cell adhesion | Human endothelial cells | 10 µM | [2] |

Signaling Pathways

Experimental Workflow

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability and proliferation of adherent cancer cell lines.

Materials:

-

This compound (Wy-14643)

-

Dimethyl sulfoxide (DMSO)

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Trypsin-EDTA

-